

Application Notes: Metabolic Profiling of 1-(4-Bromophenyl)-N-methylpropan-1-amine

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-N-methylpropan-1-amine

CAS No.: 912906-92-4

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Introduction: The Rationale for Metabolic Investigation

1-(4-Bromophenyl)-N-methylpropan-1-amine is a synthetic compound belonging to the broader class of phenethylamines, structurally related to substituted cathinones and amphetamines.[1][2] Its chemical architecture, featuring a brominated phenyl ring and an N-methylated aminopropane side chain, suggests potential psychoactive properties, likely interacting with monoamine transporters such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] As with many novel psychoactive substances (NPS), understanding its metabolic fate is a critical objective for several scientific disciplines. Elucidating the biotransformation pathways is essential for:

- **Forensic Toxicology:** Identifying specific metabolites in biological samples (e.g., urine, blood) serves as a reliable biomarker for confirming exposure, which is crucial in clinical toxicology and law enforcement.[4]

- **Pharmacology & Drug Development:** The metabolic profile dictates the compound's pharmacokinetic properties, including its duration of action, potential for accumulation, and the formation of active or toxic metabolites.[5]
- **Regulatory Assessment:** For any new chemical entity with potential for human exposure, regulatory bodies like the U.S. Food and Drug Administration (FDA) require comprehensive metabolic data to assess safety and predict drug-drug interactions (DDIs).[6][7]

These application notes provide a comprehensive framework for investigating the in vitro and in vivo metabolism of **1-(4-Bromophenyl)-N-methylpropan-1-amine**, leveraging established methodologies for analogous compounds.

Predicted Metabolic Pathways: A Chemically-Informed Hypothesis

Based on the extensive literature on substituted cathinone and amphetamine metabolism, **1-(4-Bromophenyl)-N-methylpropan-1-amine** is expected to undergo several key Phase I and Phase II biotransformations.[8][9] The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a dominant role in Phase I reactions.

Phase I Reactions (Functionalization):

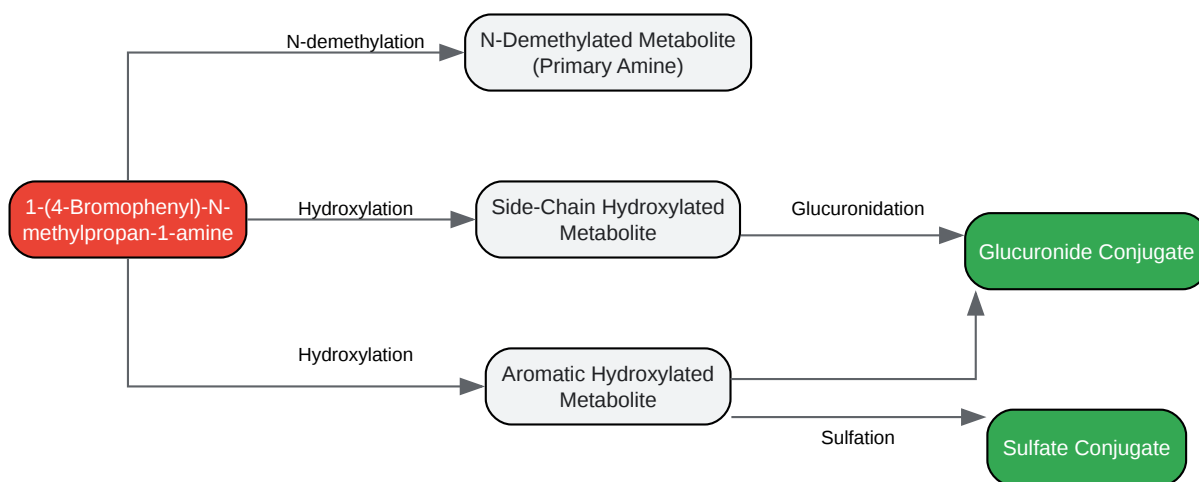
- **N-demethylation:** Removal of the N-methyl group to yield the primary amine analog, 1-(4-bromophenyl)propan-1-amine. This is a very common pathway for N-methylated amines.
- **Hydroxylation of the Propyl Side Chain:** Oxidation can occur at the carbon atom adjacent to the amine (α -carbon) or the terminal methyl group (ω -1 carbon).
- **Aromatic Hydroxylation:** Addition of a hydroxyl group to the bromophenyl ring. The position of this hydroxylation can vary.
- **Deamination:** Removal of the amine group, potentially leading to the formation of a ketone.

Phase II Reactions (Conjugation):

- The hydroxylated metabolites generated in Phase I can be further conjugated with endogenous molecules to increase their water solubility and facilitate excretion.

- Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to hydroxyl groups.
- Sulfation: Sulfotransferases (SULTs) can add a sulfonate group.

These predicted pathways form the basis for designing experiments to identify and quantify the resulting metabolites.



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Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Metabolism: Protocols using Human Liver Microsomes (HLM)

In vitro models are indispensable for initial metabolic screening. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them an efficient tool for identifying primary metabolic pathways.^[10]
^[11]

Causality Behind Experimental Design

- Why HLMs? They provide a cost-effective and high-throughput method to assess CYP-mediated metabolism, which is the major route of elimination for a vast number of drugs.
- Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes. Comparing incubations with and without NADPH helps to confirm that the observed metabolism is indeed CYP-dependent.[10]
- Why a Time Course? Measuring the disappearance of the parent compound over time allows for the calculation of key kinetic parameters like half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}), which are crucial for predicting in vivo behavior.[12]

Protocol: HLM Stability Assay

This protocol determines the rate of disappearance of **1-(4-Bromophenyl)-N-methylpropan-1-amine** when incubated with HLMs.

Materials:

- **1-(4-Bromophenyl)-N-methylpropan-1-amine** (Test Compound)
- Pooled Human Liver Microsomes (e.g., from a commercial supplier)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution.[12]
- Positive Control Compound (e.g., Testosterone, known to be metabolized by CYPs)
- Acetonitrile (ACN) containing an appropriate internal standard (IS) for quenching and analysis.
- 96-well plates, incubator, centrifuge.

Procedure:

- Preparation: Thaw pooled HLMs at 37°C.[13] Prepare a 2 mg/mL HLM stock solution in 0.1 M phosphate buffer. Prepare a 100 μM stock solution of the test compound in a suitable

solvent (e.g., DMSO, Acetonitrile), ensuring the final solvent concentration in the incubation is <1%.[\[12\]](#)

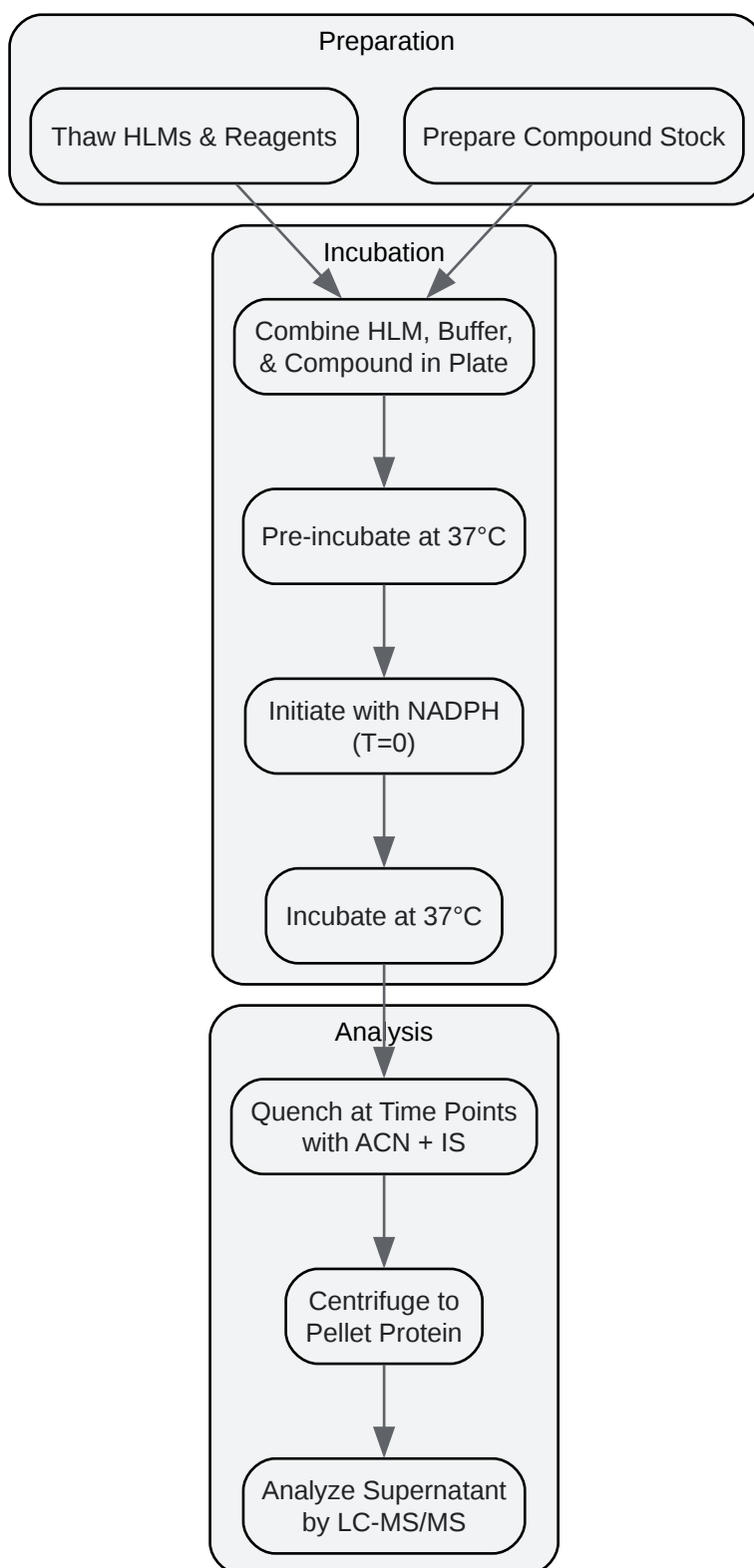
- Incubation Setup: In a 96-well plate, combine the components as described in the table below. Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.[\[10\]](#)
- Initiation: Initiate the reaction by adding the NADPH solution. This is considered time point T=0.
- Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 200 μ L of ice-cold ACN with internal standard.[\[11\]](#)
- Sample Processing: After the final time point, centrifuge the plate at ~3000 rpm for 10 minutes to pellet the precipitated proteins.[\[10\]](#)
- Analysis: Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis.

Table 1: Incubation Mixture Composition

Component	Volume (μ L)	Final Concentration
0.1 M Phosphate Buffer	Variable	As required
HLM Stock (2 mg/mL)	50	0.5 mg/mL
Test Compound (e.g., 40 μ M)	5	1 μ M
NADPH Solution (20 mM)	10	1 mM
Total Volume	200	N/A

Controls:

- No NADPH Control: Replace NADPH solution with buffer to confirm NADPH-dependency.
- No HLM Control: Replace HLM solution with buffer to check for non-enzymatic degradation.
- Positive Control: Run a parallel incubation with a compound of known metabolic stability.



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Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

In Vivo Metabolism: Rodent Model Protocol

In vivo studies, typically in rodents like rats, are essential to understand the complete metabolic profile in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).[5] This protocol outlines a basic study to identify metabolites in urine and plasma.

Protocol: Rat Pharmacokinetic and Metabolite ID Study

Animals:

- Male Sprague-Dawley rats (n=3-5 per group).

Procedure:

- Dosing: Administer **1-(4-Bromophenyl)-N-methylpropan-1-amine** to rats via oral gavage (e.g., 10 mg/kg) or intravenous injection.
- Sample Collection:
 - Plasma: Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma.
 - Urine: House rats in metabolic cages to collect urine over a 24 or 48-hour period.
- Sample Preparation:
 - Plasma: Perform protein precipitation by adding 3-4 volumes of cold ACN with internal standard to one volume of plasma. Vortex and centrifuge.[14]
 - Urine: For metabolite identification, urine samples may require enzymatic hydrolysis to cleave Phase II conjugates. Incubate a urine aliquot with β -glucuronidase/arylsulfatase at 37°C.[15] After hydrolysis, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up and concentrate the sample.[14][16]
- Analysis: Analyze the processed samples by high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.[17]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.^{[18][19]}

Protocol: General LC-MS/MS Method

Instrumentation:

- HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatography:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the compounds, and then re-equilibrate.
- Flow Rate: 0.3 - 0.5 mL/min.

Mass Spectrometry (MS/MS):

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.^[20] For metabolite identification, use full scan and data-dependent MS/MS on a high-resolution instrument.
- MRM Transitions: These must be optimized for the parent compound and any available metabolite standards. Hypothetical transitions for the parent compound (MW \approx 228.1 g/mol for the free base) would be determined by infusion and fragmentation analysis.

Table 2: Example LC-MS/MS Parameters

Parameter	Setting	Rationale
LC Column	C18, <2 µm particle size	Provides good retention and separation for moderately polar compounds.
Mobile Phase	Water/Acetonitrile + 0.1% Formic Acid	Acid improves peak shape and ionization efficiency in positive ESI mode.
Ionization Mode	ESI Positive	The amine group is basic and readily protonated.
MS/MS Mode	MRM (Quantitation) / Full Scan MS/MS (ID)	MRM for sensitivity and specificity; Full Scan for discovering unknown metabolites.
Source Temp.	~350 °C	Optimized for efficient desolvation. [19]
Capillary Voltage	~2500 V	Optimized for stable spray and ion generation. [19]

Data Interpretation and Next Steps

The data generated from these studies will provide a comprehensive metabolic map of **1-(4-Bromophenyl)-N-methylpropan-1-amine**.

- **HLM Stability:** The rate of disappearance will classify the compound's intrinsic clearance (low, medium, or high), helping to predict its hepatic clearance in vivo.
- **Metabolite Identification:** High-resolution MS data will allow for the determination of the elemental composition of metabolites. Fragmentation patterns will help elucidate their structures.

- Regulatory Compliance: This data package forms a core component of the preclinical safety assessment required by regulatory agencies.[21][22] If a metabolite is found to comprise a significant portion (>25%) of the total drug-related exposure, it may require its own safety assessment.[6]

The identification of major metabolites will enable the synthesis of reference standards for definitive quantification in future clinical or forensic studies, ensuring the highest level of scientific and legal certainty.

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